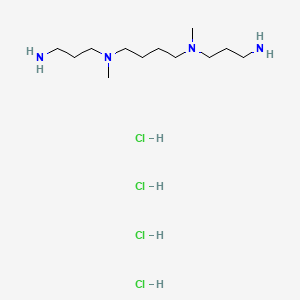
N4,N9-Dimethylspermine tetrahydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4,N9-Dimethylspermine tetrahydrochloride is a polyamine derivative that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is a modified form of spermine, a naturally occurring polyamine found in all eukaryotic cells. Polyamines like spermine play crucial roles in cellular growth, differentiation, and proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N9-Dimethylspermine tetrahydrochloride typically involves the alkylation of spermine. One common method starts with the protection of the primary amine groups of spermine, followed by selective methylation of the secondary amine groups. The protected spermine is then deprotected, and the resulting N4,N9-Dimethylspermine is converted to its tetrahydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using high-purity reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
N4,N9-Dimethylspermine tetrahydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ions can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are typically employed.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Parent amine (spermine).
Substitution: Various substituted polyamines depending on the nucleophile used.
Scientific Research Applications
N4,N9-Dimethylspermine tetrahydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its potential in treating diseases related to polyamine metabolism.
Industry: Utilized in the production of polymers and other materials
Mechanism of Action
The mechanism of action of N4,N9-Dimethylspermine tetrahydrochloride involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with DNA, RNA, and proteins, influencing their structure and function.
Pathways Involved: It affects polyamine metabolism pathways, including the regulation of enzymes like spermine oxidase and spermidine/spermine N1-acetyltransferase.
Comparison with Similar Compounds
Similar Compounds
Spermine: The parent compound, naturally occurring in cells.
Spermidine: Another naturally occurring polyamine with similar functions.
N1,N12-Dimethylspermine: A similar derivative with methyl groups at different positions.
Uniqueness
N4,N9-Dimethylspermine tetrahydrochloride is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This makes it a valuable tool in studying polyamine metabolism and its related pathways .
Properties
IUPAC Name |
N,N'-bis(3-aminopropyl)-N,N'-dimethylbutane-1,4-diamine;tetrahydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30N4.4ClH/c1-15(11-5-7-13)9-3-4-10-16(2)12-6-8-14;;;;/h3-14H2,1-2H3;4*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNHVXCULWWEBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCN(C)CCCN)CCCN.Cl.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H34Cl4N4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
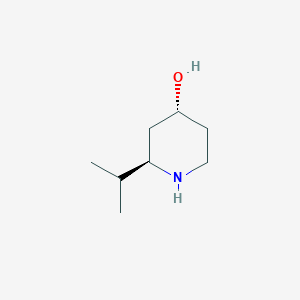
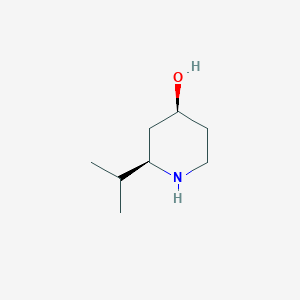
![8-Methyl-7-azabicyclo[4.2.0]octane](/img/structure/B8231607.png)
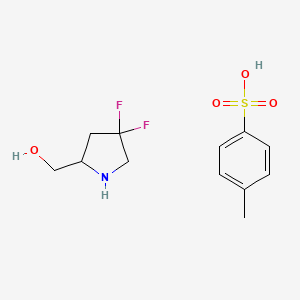
![tert-butyl (1R,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8231617.png)
![tert-butyl (9aS)-4-oxo-3,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate](/img/structure/B8231628.png)
![benzyl 4-oxo-3,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate](/img/structure/B8231637.png)
![benzyl (9aS)-4-oxo-3,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate](/img/structure/B8231650.png)
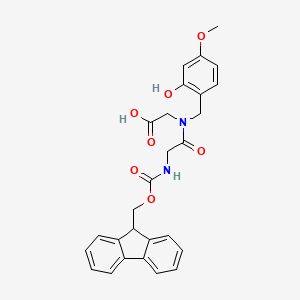
![(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-2-amino-3-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-(2,4-dinitrophenyl)-3-oxopropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B8231669.png)
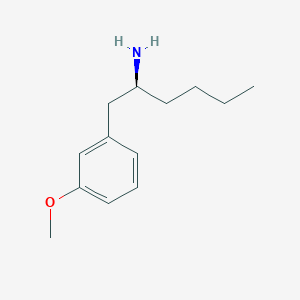
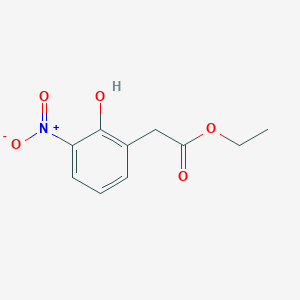
![5-bromo-3-(diethoxymethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8231686.png)

